methyl 5-amino-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-amino-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylate: is a chemical compound with the molecular formula C8H12N2O4. It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Mechanism of Action
Target of Action
It’s known that 5-amino-pyrazoles, a class to which this compound belongs, are potent reagents in organic and medicinal synthesis . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities .
Mode of Action
5-amino-pyrazoles are known to react with α, β -unsaturated compounds . For example, the condensation of 5-amino-pyrazoles and enynones in the presence of ethanol and heat provides easy access to fluorescent pyrazolo pyrimidines .
Biochemical Pathways
5-amino-pyrazoles are known to be involved in the synthesis of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .
Result of Action
5-amino-pyrazoles are known to be used in the synthesis of remarkable organic molecules with diverse functionalities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 5-amino-1-methyl-1H-pyrazole-4-carboxylate and 2-hydroxyethanol.
Reaction Conditions: The reaction is carried out under specific conditions, including the use of a suitable solvent, temperature control, and the presence of a catalyst if necessary.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The process may also include continuous monitoring and quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron (Fe) and hydrogen (H2).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals. Biology: It can be used as a probe in biological studies to investigate cellular processes and pathways. Medicine: Industry: Utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Methyl 5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylate: A structurally related compound with similar applications.
Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate: A simpler pyrazole derivative without the hydroxyethoxy group.
Uniqueness: Methyl 5-amino-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of the hydroxyethoxy group, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4/c1-11-6(9)5(8(13)14-2)7(10-11)15-4-3-12/h12H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTVPCQGMFYYQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)OCCO)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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